molecular formula C15H18ClKO4 B017772 R-(+)-Etomoxir Carboxylate, Potassium Salt CAS No. 132308-39-5

R-(+)-Etomoxir Carboxylate, Potassium Salt

Cat. No. B017772
M. Wt: 336.85 g/mol
InChI Key: WBBGJSPIXZAHCU-XFULWGLBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

R-(+)-Etomoxir Carboxylate, Potassium Salt is a chemical compound with the molecular formula C15H18ClO4.K and a molecular weight of 336.85 . It is available in a neat product format . This compound is classified as a dangerous good for transport and may be subject to additional shipping charges .


Molecular Structure Analysis

The molecular structure of R-(+)-Etomoxir Carboxylate, Potassium Salt consists of a carboxylate group attached to a hydrocarbon chain . The carboxylate group is the conjugate base of a carboxylic acid, RCOO− .


Chemical Reactions Analysis

Carboxylic acids, such as R-(+)-Etomoxir Carboxylate, Potassium Salt, can undergo various reactions. These include reactions involving the O−H bond (acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C−O bond), decarboxylation (reactions in which the R−C bond is broken in such a way that CO2 is lost and R−H is formed), and substitution on the R group .


Physical And Chemical Properties Analysis

R-(+)-Etomoxir Carboxylate, Potassium Salt is a solid substance that is soluble in methanol and water . It should be stored at 4° C . Carboxylic acids, such as R-(+)-Etomoxir Carboxylate, Potassium Salt, are weaker acids than mineral acids but stronger acids than alcohols .

Scientific Research Applications

Role in Metabolic Research

Etomoxir, a potent inhibitor of carnitine palmitoyl-transferase 1 (CPT1), has been extensively utilized in metabolic research to understand the role of fatty acid oxidation (FAO) in various cellular processes. It has been shown to induce severe oxidative stress at commonly used concentrations, affecting oxidative metabolism in rapidly proliferating T cells. This highlights its non-specific effects on oxidative metabolism and cellular redox beyond its primary inhibitory action on FAO, suggesting caution in its application for studies on cellular metabolism (O’Connor et al., 2018).

Synthetic Applications

The development of synthesis methods for etomoxir has been a focus to support its application in research. Improved synthesis techniques for enantiomerically pure etomoxir have been developed, emphasizing its importance in the study of metabolic diseases, including non-insulin-dependent diabetes mellitus (NIDDM). These methods facilitate the production of etomoxir with high enantiomeric purity, essential for its effective use in metabolic research (Scott & Golding, 2004).

Investigation in Heart Failure

In clinical trials, etomoxir's potential therapeutic effects have been explored, particularly in the context of congestive heart failure (CHF). It was tested for its ability to switch energy metabolism from fatty acids to glucose oxidation, which could be beneficial in CHF treatment. However, trials such as the ERGO study had to be stopped prematurely due to safety concerns, highlighting the complexities of translating etomoxir's metabolic effects into therapeutic benefits (Holubarsch et al., 2007).

Radiochemical Applications

Etomoxir has been investigated for its potential in diagnostic metabolic studies and molecular imaging through radiochemical synthesis. This exploration into radioiodination of etomoxir aims to enhance our understanding of its metabolic effects at a molecular level, offering insights into its potential applications beyond basic metabolic research (Abbas et al., 2011).

Insights into Lipid Metabolism and Disease

Research involving etomoxir has provided valuable insights into the mechanisms of lipid metabolism and its implications for diseases such as diabetes and cancer. For instance, its role in promoting intramyocellular lipid accumulation and insulin resistance has been studied, emphasizing the intricate balance between lipid oxidation and glucose metabolism in metabolic health (Dobbins et al., 2001).

Safety And Hazards

R-(+)-Etomoxir Carboxylate, Potassium Salt is classified as a dangerous good for transport and may be subject to additional shipping charges . It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

potassium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO4.K/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBGJSPIXZAHCU-XFULWGLBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClKO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635752
Record name Potassium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-(+)-Etomoxir Carboxylate, Potassium Salt

CAS RN

132308-39-5
Record name Etomoxir free acid potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132308395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETOMOXIR FREE ACID POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622EG6HR3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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R-(+)-Etomoxir Carboxylate, Potassium Salt
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